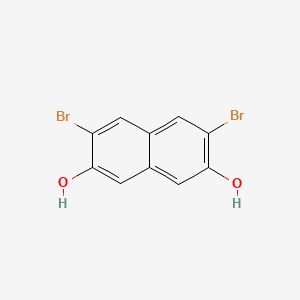

3,6-Dibromonaphthalene-2,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromonaphthalene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-7-1-5-2-8(12)10(14)4-6(5)3-9(7)13/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAECXNARJOIHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383557 | |

| Record name | 3,6-dibromonaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96965-79-6 | |

| Record name | 3,6-dibromonaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-2,7-dihydroxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,6-Dibromonaphthalene-2,7-diol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromonaphthalene-2,7-diol is an organic compound belonging to the class of brominated naphthalenes. Its structure, featuring a naphthalene core substituted with two hydroxyl groups and two bromine atoms, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it a versatile building block for the synthesis of more complex molecules, including fluorescent dyes, pesticides, and pharmaceutical compounds.[1] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and potential biological significance of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a naphthalene bicyclic aromatic system. The hydroxyl (-OH) groups are located at positions 2 and 7, while the bromine (-Br) atoms are at positions 3 and 6.

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound[2] |

| CAS Number | 96965-79-6[2] |

| Molecular Formula | C₁₀H₆Br₂O₂[2] |

| Molecular Weight | 317.96 g/mol [3] |

| InChI Key | UAECXNARJOIHAO-UHFFFAOYSA-N[2] |

| SMILES | C1=C2C=C(C(=CC2=CC(=C1Br)O)O)Br[3] |

Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | White to yellowish crystalline solid[1] |

| Melting Point | 186.0 to 190.0 °C[1] |

| Boiling Point (Predicted) | 397.4 ± 37.0 °C at 760 mmHg[1] |

| Density (Predicted) | 2.081 ± 0.06 g/cm³[1] |

| Solubility | Slightly soluble in ethanol and ether[1] |

| pKa (Predicted) | 7.29 ± 0.40[2] |

| LogP (Predicted) | 3.776[3] |

Spectroscopic Data (Predicted) | ¹H-NMR (270 MHz, CDCl₃) | δ 5.67 (s, 2H, OH), 7.24 (s, 2H, ArH), 7.87 (s, 2H, ArH)[4] | | ¹³C-NMR | No experimental data found. | | IR Spectroscopy | No experimental data found. | | Mass Spectrometry | No experimental data found. |

Synthesis

The primary synthetic route to this compound is through the electrophilic bromination of 2,7-dihydroxynaphthalene. The hydroxyl groups are activating and direct the incoming bromine electrophiles to the ortho and para positions. This can lead to the formation of a mixture of isomers, including the desired 3,6-dibromo derivative, necessitating careful control of reaction conditions and purification of the final product.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,7-Dihydroxynaphthalene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,7-dihydroxynaphthalene in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid or N-Bromosuccinimide in portions to the stirred solution at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the color of bromine disappears.

-

Isolation: The crude product may precipitate from the solution. Isolate the solid by filtration. If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the desired 3,6-dibromo isomer from other regioisomers.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Biological Activity and Applications in Drug Development

While specific biological activities for this compound are not extensively documented in the available literature, the broader class of naphthalene derivatives has shown significant potential in medicinal chemistry. Naphthalene-based compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Brominated phenols and their derivatives, a class to which this compound belongs, are known to exhibit various biological effects. For instance, some bromophenols have demonstrated enzyme inhibitory activity, such as against carbonic anhydrase and acetylcholinesterase.

The cytotoxicity of naphthalene derivatives against various cancer cell lines has also been a subject of research. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Experimental Protocols for Biological Assays

Below are generalized protocols for assessing the potential biological activity of this compound.

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (usually around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Enzyme Inhibition Assay:

This protocol can be adapted to assess the inhibitory effect of this compound on a specific enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

This compound

-

Buffer solution

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of this compound. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the consumption of the substrate or the formation of the product.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Due to the lack of specific information on the biological targets of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific molecular interactions and biological effects.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of various organic compounds. While its physicochemical properties are partially characterized, a comprehensive experimental dataset, particularly for its spectroscopic and biological properties, is still needed. The provided synthetic and biological assay protocols offer a foundation for further investigation into this compound. Future research aimed at elucidating its biological activities and mechanisms of action will be crucial in determining its potential as a lead compound in drug discovery and other applications.

References

Synthesis of 3,6-Dibromonaphthalene-2,7-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3,6-Dibromonaphthalene-2,7-diol, a key intermediate in the development of novel organic materials and pharmaceutical compounds. Due to the challenges associated with the direct synthesis of this molecule, this document details two primary strategies: a direct bromination approach and a more controlled multi-step synthesis involving a protection-deprotection strategy. This guide includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to assist researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a symmetrically substituted aromatic diol whose bromine and hydroxyl functionalities make it a versatile building block for further chemical elaboration. The strategic placement of these groups allows for the construction of complex molecular architectures, including polymers, ligands for catalysis, and precursors for biologically active molecules. However, the synthesis of this specific isomer is challenged by the directing effects of the hydroxyl groups on the naphthalene core, which can lead to the formation of multiple isomers during electrophilic substitution reactions. This guide explores the methodologies to overcome these challenges.

Synthesis Routes

Two principal synthetic strategies for the preparation of this compound are presented:

-

Direct Bromination of 2,7-Dihydroxynaphthalene: A direct approach that is atom-economical but suffers from a lack of regioselectivity.

-

Multi-step Synthesis via Methoxy Protection: A more controlled route that improves the yield of the desired isomer by temporarily protecting the hydroxyl groups.

Route 1: Direct Bromination of 2,7-Dihydroxynaphthalene

This method involves the direct electrophilic bromination of commercially available 2,7-dihydroxynaphthalene. The hydroxyl groups are strongly activating and ortho-, para-directing, leading to the formation of a mixture of dibrominated isomers, including the 1,6-, 1,3-, and the desired 3,6-isomers.[1] The separation of these isomers is the primary challenge of this route.

Experimental Protocol

Materials:

-

2,7-Dihydroxynaphthalene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetonitrile or Glacial Acetic Acid

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve 2,7-dihydroxynaphthalene (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.0-2.2 eq) or a solution of bromine (2.0-2.2 eq) in the same solvent to the cooled solution over 30 minutes, while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if bromine was used) or water.

-

Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of isomers, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the this compound isomer.

Quantitative Data

The yield of the desired 3,6-isomer from direct bromination is often low and variable due to the formation of multiple regioisomers. The following table provides an estimated summary for this reaction.

| Step | Starting Material | Reagents | Solvent | Product | Estimated Yield | Purity |

| Direct Bromination | 2,7-Dihydroxynaphthalene | N-Bromosuccinimide or Bromine | Acetonitrile or Acetic Acid | This compound (and isomers) | Low to Moderate | Post-column |

Workflow Diagram

Route 2: Multi-step Synthesis via Methoxy Protection

To overcome the regioselectivity issues of the direct bromination, a multi-step approach involving the protection of the hydroxyl groups as methyl ethers can be employed. This strategy alters the directing effect of the activating groups and can lead to a more favorable product distribution.

Step 1: Methylation of 2,7-Dihydroxynaphthalene

The hydroxyl groups of 2,7-dihydroxynaphthalene are first protected as methyl ethers to form 2,7-dimethoxynaphthalene.

Experimental Protocol:

Materials:

-

2,7-Dihydroxynaphthalene

-

Dimethyl sulfate or Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2,7-dihydroxynaphthalene (1.0 eq) in acetone or DMF, add potassium carbonate (2.5 eq).

-

Add dimethyl sulfate or methyl iodide (2.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,7-dimethoxynaphthalene, which can be purified by recrystallization from ethanol.

Step 2: Bromination of 2,7-Dimethoxynaphthalene

The resulting 2,7-dimethoxynaphthalene is then brominated. The methoxy groups are also ortho-, para-directing, but the steric and electronic differences compared to hydroxyl groups can favor the formation of the 3,6-dibromo isomer.

Experimental Protocol:

Materials:

-

2,7-Dimethoxynaphthalene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF) or Chloroform

Procedure:

-

Dissolve 2,7-dimethoxynaphthalene (1.0 eq) in DMF or chloroform.

-

Slowly add N-Bromosuccinimide (2.0-2.2 eq) in portions at room temperature.

-

Stir the reaction mixture for 12-24 hours at room temperature.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to isolate 3,6-dibromo-2,7-dimethoxynaphthalene.

Step 3: Demethylation of 3,6-Dibromo-2,7-dimethoxynaphthalene

The final step is the cleavage of the methyl ethers to regenerate the hydroxyl groups.

Experimental Protocol:

Materials:

-

3,6-Dibromo-2,7-dimethoxynaphthalene

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3,6-dibromo-2,7-dimethoxynaphthalene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (2.5-3.0 eq) in dichloromethane.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

This multi-step synthesis offers better control and potentially higher yields of the desired isomer compared to the direct bromination.

| Step | Starting Material | Reagents | Solvent | Product | Typical Yield | Purity |

| Methylation | 2,7-Dihydroxynaphthalene | Dimethyl sulfate, K₂CO₃ | Acetone | 2,7-Dimethoxynaphthalene | High | High |

| Bromination | 2,7-Dimethoxynaphthalene | N-Bromosuccinimide | DMF | 3,6-Dibromo-2,7-dimethoxynaphthalene | Moderate | Post-column |

| Demethylation | 3,6-Dibromo-2,7-dimethoxynaphthalene | Boron tribromide | Dichloromethane | This compound | High | High |

Workflow Diagram

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The symmetry of the molecule should simplify the spectrum.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₆Br₂O₂), with the characteristic isotopic pattern for two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band for the O-H stretching of the hydroxyl groups and characteristic peaks for the aromatic C-H and C=C bonds.

Conclusion

The synthesis of this compound presents a significant challenge in regioselectivity. While direct bromination of 2,7-dihydroxynaphthalene is the most straightforward route, it necessitates a difficult purification process to isolate the desired isomer from a complex mixture. The multi-step synthesis involving the protection of the hydroxyl groups as methyl ethers offers a more controlled and potentially higher-yielding alternative. The choice of synthetic route will depend on the desired scale, purity requirements, and the available resources for purification. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate.

References

An In-depth Technical Guide to 3,6-Dibromo-2,7-dihydroxynaphthalene (CAS 96965-79-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dibromo-2,7-dihydroxynaphthalene (CAS 96965-79-6), a halogenated aromatic diol. Due to a notable absence of published data on its specific biological activities, this document also contextualizes its potential relevance in drug discovery by examining the activities of structurally related dihydroxynaphthalene compounds. This guide includes a proposed synthesis protocol, a summary of key physicochemical data, a list of commercial suppliers, and visualizations to aid in research and development efforts.

Chemical Properties and Data

3,6-Dibromo-2,7-dihydroxynaphthalene is a polyhalogenated naphthalene derivative. Its structure, featuring two hydroxyl groups and two bromine atoms on the naphthalene core, suggests its potential as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-Dibromo-2,7-dihydroxynaphthalene is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 96965-79-6 | Multiple |

| Molecular Formula | C₁₀H₆Br₂O₂ | [][2][3] |

| Molecular Weight | 317.96 g/mol | [][2][3] |

| Appearance | White to Gray to Brown powder/crystal | [4] |

| Melting Point | 186.0 to 190.0 °C | [3] |

| Boiling Point (Predicted) | 397.4 ± 37.0 °C | [5] |

| Density (Predicted) | 2.081 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 7.29 ± 0.40 | [4] |

| Solubility | Soluble in Methanol | [3] |

| InChI Key | UAECXNARJOIHAO-UHFFFAOYSA-N | [] |

| SMILES | C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O | [] |

Spectroscopic Data

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 3,6-Dibromo-2,7-dihydroxynaphthalene are not explicitly available in the reviewed literature. However, a plausible synthetic route involves the direct bromination of the precursor, 2,7-dihydroxynaphthalene. Below is a proposed experimental protocol based on general procedures for the bromination of naphthalenes and naphthols.

Proposed Synthesis of 3,6-Dibromo-2,7-dihydroxynaphthalene

This proposed protocol is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

Reaction:

2,7-dihydroxynaphthalene + 2 Br₂ → 3,6-Dibromo-2,7-dihydroxynaphthalene + 2 HBr

Reagents and Materials:

-

2,7-Dihydroxynaphthalene

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid (as solvent)

-

Sodium bisulfite (for quenching)

-

Deionized Water

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,7-dihydroxynaphthalene in a suitable amount of glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount (2 equivalents) of liquid bromine dissolved in glacial acetic acid to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.

-

Precipitate the crude product by adding the reaction mixture to a large volume of cold deionized water.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining acid and salts.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or methanol/water).

-

Dry the purified product under vacuum to yield 3,6-Dibromo-2,7-dihydroxynaphthalene.

Characterization:

The final product should be characterized by:

-

Melting point determination

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

Synthesis Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis of 3,6-Dibromo-2,7-dihydroxynaphthalene.

Caption: Proposed Synthesis Workflow for 3,6-Dibromo-2,7-dihydroxynaphthalene.

Biological Activity and Potential Applications in Drug Discovery

As of the date of this guide, there is no specific information available in the public scientific literature regarding the biological activity of 3,6-Dibromo-2,7-dihydroxynaphthalene. No studies detailing its effects in anticancer, antimicrobial, anti-inflammatory, or other biological assays have been identified.

However, the dihydroxynaphthalene scaffold is present in a variety of biologically active molecules. This suggests that 3,6-Dibromo-2,7-dihydroxynaphthalene could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents. For context, some related dihydroxynaphthalene derivatives have been reported to be incorporated into molecules with potential as:

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Dihydroxynaphthalene moieties have been used in the synthesis of quinolinone-based compounds that show potent inhibition of EGFR, a key target in cancer therapy.[7]

-

Anticancer Agents: Other naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

The lack of biological data for 3,6-Dibromo-2,7-dihydroxynaphthalene represents a significant knowledge gap and an opportunity for future research. Its unique substitution pattern may lead to novel biological activities worthy of investigation.

Future Research Directions

Given the potential of the dihydroxynaphthalene scaffold, future research on 3,6-Dibromo-2,7-dihydroxynaphthalene could explore:

-

Screening for Biological Activity: Evaluating the compound in a broad range of in vitro assays for anticancer, antimicrobial, and anti-inflammatory properties.

-

Enzymatic Assays: Testing for inhibitory activity against key enzymes implicated in various diseases.

-

Derivative Synthesis: Using the hydroxyl and bromo functionalities as handles for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Involvement

Due to the absence of biological data, any depiction of signaling pathway involvement would be purely speculative. Should future research identify a biological target for this compound, a signaling pathway diagram could be constructed to visualize its mechanism of action. For example, if it were found to be an EGFR inhibitor, a diagram illustrating the EGFR signaling cascade and the point of inhibition could be created.

Suppliers

3,6-Dibromo-2,7-dihydroxynaphthalene is available from a number of chemical suppliers, typically for research and development purposes. A selection of suppliers is listed in Table 2.

| Supplier | Reported Purity |

| Sigma-Aldrich | 97% |

| TCI Chemicals | >98.0% (GC) |

| BOC Sciences | Not specified |

| Matrix Scientific | Not specified |

| Fisher Scientific | 98.0+% |

| Santa Cruz Biotechnology | Not specified |

| iChemical | Not specified |

Safety Information

Safety data sheets (SDS) from various suppliers indicate that 3,6-Dibromo-2,7-dihydroxynaphthalene should be handled with care. It is generally classified as an irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3,6-Dibromo-2,7-dihydroxynaphthalene (CAS 96965-79-6) is a readily available chemical intermediate with well-defined physicochemical properties. While there is a current lack of data on its biological activity, its structural features suggest potential for use in the synthesis of novel compounds for drug discovery and materials science. This guide provides a foundation of the known properties and a proposed synthetic route to encourage further investigation into the potential applications of this compound. Researchers are encouraged to explore its biological profile to unlock its full potential.

References

- 2. matrixscientific.com [matrixscientific.com]

- 3. 3,6-DIBROMO-2,7-DIHYDROXYNAPHTHALENE CAS#: 96965-79-6 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,6-Dibromonaphthalene-2,7-diol, CAS No. 96965-79-6 - iChemical [ichemical.com]

- 6. 3,6-DIBROMO-2,7-DIHYDROXYNAPHTHALENE(96965-79-6) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 3,6-Dibromonaphthalene-2,7-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 3,6-Dibromonaphthalene-2,7-diol (CAS No. 96965-79-6). Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of experimental data for the precursor, 2,7-dihydroxynaphthalene, and predicted spectroscopic data for the title compound. These predictions are based on established principles of spectroscopic interpretation and analysis of structurally related molecules.

Compound Overview

This compound is a halogenated aromatic diol with the molecular formula C₁₀H₆Br₂O₂ and a molecular weight of 317.96 g/mol .[1] Its structure is characterized by a naphthalene core substituted with two hydroxyl groups at the 2 and 7 positions and two bromine atoms at the 3 and 6 positions. This substitution pattern makes it a potentially valuable building block in the synthesis of more complex molecules, including those with applications in materials science and as intermediates for pharmaceutical compounds.[2][3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 2,7-dihydroxynaphthalene and the anticipated effects of bromine substitution on the naphthalene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 2H | Ar-OH |

| ~7.6 - 7.8 | Singlet | 2H | H-4, H-8 |

| ~7.1 - 7.3 | Singlet | 2H | H-1, H-5 |

Prediction Justification: The introduction of bromine atoms at the 3 and 6 positions will deshield the adjacent protons (H-4 and H-8). The protons at positions 1 and 5 are expected to be singlets due to the symmetry of the molecule. The phenolic proton chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~150 - 155 | C-2, C-7 |

| ~130 - 135 | C-4a, C-8a |

| ~128 - 132 | C-4, C-8 |

| ~115 - 120 | C-1, C-5 |

| ~105 - 110 | C-3, C-6 |

Prediction Justification: The carbons bearing the hydroxyl groups (C-2, C-7) will be the most downfield. The carbons directly attached to the bromine atoms (C-3, C-6) will be significantly shielded compared to their unsubstituted counterparts.

Table 3: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H Stretch (phenolic) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1600 - 1620 | Medium | Aromatic C=C Stretch |

| 1450 - 1550 | Strong | Aromatic C=C Stretch |

| 1200 - 1300 | Strong | C-O Stretch (phenol) |

| 600 - 800 | Strong | C-Br Stretch |

Prediction Justification: The IR spectrum is expected to be dominated by a broad O-H stretching band characteristic of phenols. The presence of the aromatic ring will give rise to characteristic C=C and C-H stretching vibrations. The C-Br stretching frequency will appear in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 316 | ~50% | [M]⁺ (with ²⁷⁹Br) |

| 318 | ~100% | [M]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |

| 320 | ~50% | [M]⁺ (with ²⁸¹Br) |

Prediction Justification: Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic triplet with a 1:2:1 intensity ratio.[4][5]

Experimental Protocols

Synthesis of this compound

Materials:

-

2,7-Dihydroxynaphthalene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,7-dihydroxynaphthalene in glacial acetic acid.

-

Addition of Brominating Agent: While stirring, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature. Alternatively, N-bromosuccinimide (2.2 equivalents) can be added portion-wise.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is cooled to room temperature, and excess bromine is quenched by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Isolation of Crude Product: The crude product mixture is isolated by pouring the reaction mixture into water and collecting the resulting precipitate by vacuum filtration.

-

Purification: The crude product, which will be a mixture of dibrominated isomers, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the 3,6-isomer from other regioisomers.[6]

Spectroscopic Characterization

Instrumentation:

-

NMR: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

IR (KBr pellet): Mix 1-2 mg of the sample with 100-200 mg of dry KBr. Grind the mixture to a fine powder and press it into a transparent pellet.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) for ESI, or introduce it directly for EI.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Disclaimer: The spectroscopic data for this compound presented in this document are predicted values and should be used as a guide for experimental verification. Actual experimental values may vary.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

1H NMR and 13C NMR spectrum of 3,6-Dibromonaphthalene-2,7-diol

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3,6-Dibromonaphthalene-2,7-diol

Introduction

This compound is a halogenated aromatic compound of interest in organic synthesis and materials science. Its rigid naphthalene core, functionalized with both electron-donating hydroxyl groups and electron-withdrawing bromine atoms, gives it unique electronic and structural properties. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a detailed analysis of the predicted 1H and 13C NMR spectra of this compound, outlines a standard experimental protocol for its synthesis and spectroscopic analysis, and presents a visual guide correlating the molecular structure to its NMR signals.

Disclaimer: The NMR spectral data presented in this document are predicted based on established principles of NMR spectroscopy, including chemical shift theory and substituent effects. They are intended to serve as a reference and guide for researchers. Experimental values may vary based on solvent, concentration, and instrument conditions.

Predicted NMR Spectral Data

The structure of this compound possesses a C2 axis of symmetry, which simplifies its NMR spectra by rendering certain protons and carbons chemically equivalent. This symmetry is a key factor in the interpretation of the predicted spectra.

Predicted 1H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals: one for the hydroxyl protons and two for the aromatic protons. The chemical shifts are predicted for a sample dissolved in DMSO-d6, a common solvent for polar aromatic compounds, which also allows for the observation of exchangeable hydroxyl protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Ar-OH | 9.5 - 10.5 | Broad Singlet | 2H |

| H-1, H-8 | ~7.50 | Singlet | 2H |

| H-4, H-5 | ~7.90 | Singlet | 2H |

Predicted 13C NMR Data

Due to the molecule's symmetry, the 13C NMR spectrum is expected to display five signals for the ten carbon atoms of the naphthalene core. The carbon atoms directly bonded to the bromine and hydroxyl substituents will show the most significant shifts.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-7 (-OH) | ~150 |

| C-4a, C-8a | ~130 |

| C-4, C-5 | ~128 |

| C-1, C-8 | ~115 |

| C-3, C-6 (-Br) | ~110 |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the electrophilic bromination of 2,7-dihydroxynaphthalene.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,7-dihydroxynaphthalene (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (2.0-2.2 equivalents) in the same solvent via the dropping funnel over 30-60 minutes with continuous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine.

-

Isolation: The product may precipitate from the solution. If so, collect the crude product by vacuum filtration and wash it with cold water and a minimal amount of cold solvent. If the product remains in solution, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.

NMR Spectroscopic Analysis

The following is a standard protocol for the acquisition of high-resolution 1H and 13C NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

1H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm).

-

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical connection between the molecular structure of this compound and its predicted NMR signals.

Caption: Correlation map of this compound structure with its predicted NMR signals.

Physical properties like melting point and solubility of 3,6-Dibromonaphthalene-2,7-diol

This technical guide provides a comprehensive overview of the known physical properties of 3,6-Dibromonaphthalene-2,7-diol, including its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₁₀H₆Br₂O₂.[1] It presents as a white or yellowish crystalline solid.[1] This compound serves as a crucial intermediate in the synthesis of various organic materials, including fluorescent dyes and pharmaceuticals.[1]

Data Presentation: Physical Properties

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Br₂O₂ | [2] |

| Molecular Weight | 317.96 g/mol | [2][3][4] |

| Melting Point | 186.0 to 190.0 °C | [2] |

| ~165-170 °C | [1] | |

| Boiling Point | 397.4 ± 37.0 °C (Predicted) | [2] |

| 397.4°C at 760mmHg | [4] | |

| Density | 2.081 ± 0.06 g/cm³ (Predicted) | [2] |

| ~2.03 g/cm³ | [1] | |

| pKa | 7.29 ± 0.40 (Predicted) | [2] |

| Solubility | Slightly soluble in ethanol and ether. Soluble in Methanol. | [1][2] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below are protocols related to the synthesis of this compound and its subsequent use in chemical reactions.

Synthesis of this compound

The preparation of this compound is typically achieved through the bromination of 2,7-dihydroxynaphthalene.[1]

Procedure:

-

2,7-dihydroxynaphthalene is reacted with a brominating agent, such as aqueous bromine.[1]

-

The reaction leads to the formation of this compound.[1]

-

The product is then separated and purified, commonly through crystallization.[1]

General Protocol for Solubility Determination

Materials:

-

This compound

-

Selected organic solvent(s)

-

Sealable vials

-

Constant temperature bath or shaker

-

Analytical balance

-

Micropipette

-

Filtration apparatus (e.g., syringe filter)

-

Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent to ensure saturation.[5]

-

Equilibration: Seal the vial to prevent solvent evaporation and place it in a constant temperature bath, agitating for a sufficient period to reach equilibrium.[5]

-

Sample Collection: Once equilibrium is achieved, allow any undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant.[5]

-

Quantification: Analyze the collected sample using a suitable analytical technique to determine the concentration of the dissolved solid.

Visualizations: Chemical Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,6-Dibromonaphthalene-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches for obtaining 3,6-Dibromonaphthalene-2,7-diol, a key intermediate in the development of novel organic materials and pharmaceutical compounds. The primary challenge in its synthesis lies in achieving regioselectivity during the bromination of the readily available starting material, 2,7-dihydroxynaphthalene. This document details the known synthetic strategies, providing experimental protocols where available and summarizing key quantitative data.

Starting Materials and Synthetic Strategies

The principal starting material for the synthesis of this compound is 2,7-dihydroxynaphthalene . The direct bromination of this precursor is the most straightforward approach; however, it typically results in a mixture of isomeric products due to the activating and ortho-, para-directing nature of the hydroxyl groups.

A more selective, multi-step approach involves the initial synthesis of a tribrominated intermediate, 1,3,6-tribromo-2,7-dihydroxynaphthalene , followed by a reductive debromination to yield the desired 3,6-dibromo isomer.

Commercially Available Starting Materials

| Compound | CAS Number | Molecular Formula | Notes |

| 2,7-Dihydroxynaphthalene | 582-17-2 | C₁₀H₈O₂ | Readily available from various chemical suppliers.[1] |

| Bromine | 7726-95-6 | Br₂ | Common brominating agent. |

| Acetic Acid | 64-19-7 | CH₃COOH | A common solvent for bromination reactions. |

Experimental Protocols

While a definitive, high-yield, and selective one-step synthesis protocol for this compound from 2,7-dihydroxynaphthalene is not readily found in the literature, the following sections outline the general procedures for the key transformations involved in its synthesis.

Method 1: Direct Bromination of 2,7-Dihydroxynaphthalene (Leading to Isomeric Mixtures)

This method is known to produce a mixture of dibrominated isomers, including the 1,6- and 1,3-derivatives, and potentially the 3,6-isomer. Separation of the desired product from this mixture is often challenging.

General Procedure:

-

Dissolve 2,7-dihydroxynaphthalene in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the stirred solution at a controlled temperature.

-

The reaction mixture is then typically heated to reflux to drive the reaction to completion.

-

After cooling, the excess bromine is quenched, and the crude product is isolated by filtration or extraction.

-

Purification is generally achieved through column chromatography, which can be challenging due to the similar polarities of the isomers.

Method 2: Multi-Step Synthesis via a Tribrominated Intermediate

This approach offers potentially higher selectivity for the desired 3,6-isomer.

Step 1: Synthesis of 1,3,6-Tribromo-2,7-dihydroxynaphthalene

A detailed experimental protocol for the selective synthesis of 1,3,6-tribromo-2,7-dihydroxynaphthalene is not explicitly available in the reviewed literature. However, it would likely involve the treatment of 2,7-dihydroxynaphthalene with an excess of a brominating agent under controlled conditions to favor tribromination.

Step 2: Reduction of 1,3,6-Tribromo-2,7-dihydroxynaphthalene

The reduction of the tribrominated intermediate to yield this compound is a key step for achieving regioselectivity.

General Procedure (Hypothetical, based on similar reductions):

-

Dissolve 1,3,6-tribromo-2,7-dihydroxynaphthalene in a suitable solvent.

-

Treat the solution with a reducing agent capable of selective debromination. Common reagents for such transformations include catalytic hydrogenation (e.g., H₂/Pd/C) or chemical reducing agents. The choice of reductant and reaction conditions would be critical to selectively remove the bromine atoms at the 1-position.

-

The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product would be isolated through standard workup procedures and purified by crystallization or chromatography.

Quantitative Data

Quantitative data for the synthesis and characterization of this compound is sparse in the public domain. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Br₂O₂ | [2] |

| Molecular Weight | 317.96 g/mol | [2] |

| Melting Point | 186.0 to 190.0 °C | [3] |

| Appearance | White to Gray to Brown powder/crystal | [3] |

| Purity (Commercial) | >98.0% (GC) | [3] |

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of this compound.

Caption: Workflow for the direct bromination of 2,7-dihydroxynaphthalene.

Caption: Proposed multi-step synthesis of this compound.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2,7-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on 2,7-dihydroxynaphthalene. It details the underlying principles governing the regioselectivity of these reactions and offers a collection of experimental protocols and quantitative data for key transformations, including formylation, nitration, halogenation, and azo coupling.

Core Principles: Regioselectivity in the Electrophilic Substitution of 2,7-Dihydroxynaphthalene

The two hydroxyl (-OH) groups on the naphthalene ring are powerful activating and ortho-, para-directing groups in electrophilic aromatic substitution.[1] This is due to the ability of the oxygen lone pairs to donate electron density into the aromatic system via resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction.

In 2,7-dihydroxynaphthalene, the positions ortho and para to each hydroxyl group are C-1, C-3, C-6, and C-8. The directing effects of the two hydroxyl groups reinforce each other, leading to a high electron density at the alpha-positions (C-1 and C-8) and the adjacent beta-positions (C-3 and C-6).

Generally, electrophilic attack is favored at the more reactive alpha-positions (1, 4, 5, 8) of the naphthalene ring system over the beta-positions (2, 3, 6, 7). In the case of 2,7-dihydroxynaphthalene, the positions C-1, C-3, C-6, and C-8 are activated. Due to the combined directing effects and the inherent higher reactivity of the alpha-positions, electrophilic substitution is expected to occur preferentially at positions 1 and 8. Steric hindrance can also play a role in determining the final product distribution.

Caption: Directing effects of the hydroxyl groups on 2,7-dihydroxynaphthalene.

Key Electrophilic Aromatic Substitution Reactions

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5] This reaction is a mild method for formylation and works well with activated substrates such as phenols and their derivatives.[3] For 2,7-dihydroxynaphthalene, the formylation is expected to occur at one of the highly activated alpha-positions. The synthesis of 2,7-dihydroxynaphthalene-1-carbaldehyde has been reported, indicating that formylation indeed occurs at the C-1 position.[6]

Reaction Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

-

Electrophilic Attack: The electron-rich naphthalene ring attacks the Vilsmeier reagent.

-

Intermediate Formation: An iminium ion intermediate is formed.

-

Hydrolysis: Subsequent hydrolysis of the iminium ion yields the aryl aldehyde.[5]

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol (General): A general procedure for the Vilsmeier-Haack reaction on an electron-rich arene is as follows. Note that specific conditions for 2,7-dihydroxynaphthalene may require optimization.

-

To a solution of the substrate (1.0 equiv) in DMF, (chloromethylene)dimethyliminium chloride (1.5 equiv) is added at 0 °C.[2]

-

The reaction mixture is stirred at room temperature for several hours.[2]

-

The reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate, at 0 °C.[2]

-

The product is extracted with an organic solvent, washed, dried, and purified by chromatography.[2]

Quantitative Data: While a specific yield for the formylation of 2,7-dihydroxynaphthalene is not readily available in the searched literature, a general Vilsmeier-Haack reaction on an electron-rich arene can afford yields of around 77%.[2]

Azo Coupling

Azo coupling is a classic electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and reacts with an activated aromatic compound, the coupling component. Phenols and naphthols are excellent coupling components, and the reaction is typically carried out under mildly alkaline conditions.[7] 2,7-Dihydroxynaphthalene readily undergoes azo coupling, primarily at the 1-position, to form azo dyes.[8]

Reaction Mechanism: The diazonium ion, a weak electrophile, attacks the electron-rich 2,7-dihydroxynaphthalene at a position of high electron density, which is typically the C-1 position, leading to the formation of an azo compound.

Caption: Azo coupling experimental workflow.

Experimental Protocol (General for Naphthalen-2-ol): This protocol for naphthalen-2-ol can be adapted for 2,7-dihydroxynaphthalene.

-

Diazotization: An aromatic amine (e.g., 4-aminophenol, 0.011 mol) is dissolved in dilute hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (0.01 mol) in water is added slowly to form the diazonium salt solution.[7]

-

Preparation of Coupling Solution: 2,7-Dihydroxynaphthalene (0.01 mol) is dissolved in an aqueous sodium hydroxide solution and cooled in an ice-water bath.[7]

-

Coupling: The cold diazonium salt solution is added slowly to the alkaline naphthol solution with stirring, keeping the temperature at 0-5 °C. A colored precipitate of the azo dye forms immediately.[7]

-

Isolation: The reaction mixture is stirred for an additional 10-30 minutes to ensure complete reaction. The solid product is then collected by vacuum filtration, washed with cold water, and dried.[7]

Quantitative Data: Specific yields for azo coupling with 2,7-dihydroxynaphthalene were not found in the provided search results. However, azo coupling reactions are generally high-yielding.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Given the high activation of the 2,7-dihydroxynaphthalene ring, milder nitrating conditions might be necessary to avoid over-reaction and oxidation. The regioselectivity will be governed by the directing effects of the hydroxyl groups, with substitution expected at the activated positions.

Experimental Protocol (General for Naphthalene): A procedure for the mononitration of naphthalene using a zeolite catalyst is described, which could be a starting point for developing a selective nitration method for 2,7-dihydroxynaphthalene.

-

Naphthalene (1.0 mmol), a zeolite catalyst (e.g., HBEA-25, 0.10 g), and a solvent (e.g., 1,2-dichloroethane) are placed in a reaction flask.[9]

-

Nitric acid (e.g., 95%, 0.22 mL) is added at a low temperature (e.g., -15 °C).[9]

-

The reaction is stirred for a specified time and monitored by TLC.

-

Upon completion, the catalyst is filtered off, and the filtrate is worked up by washing with water and sodium bicarbonate solution. The product is then isolated and purified.[9]

Quantitative Data (for Naphthalene): The nitration of naphthalene under the conditions described above can yield up to 68.2% of mononitrated products, with a high regioselectivity for the 1-nitro isomer (1-nitro to 2-nitro ratio of 19.2).[9] For 2,7-dihydroxynaphthalene, the product distribution would be influenced by the two hydroxyl groups.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. This is typically carried out using the elemental halogen (e.g., Br₂) with or without a Lewis acid catalyst. For highly activated rings like 2,7-dihydroxynaphthalene, a catalyst may not be necessary, and the reaction might proceed readily. Substitution is expected to occur at the activated ortho and para positions.

Experimental Protocol (General for Phenol Bromination): The following protocol for the bromination of phenol can serve as a basis for the bromination of 2,7-dihydroxynaphthalene.

-

Phenol is reacted with one molar equivalent of elemental bromine in the presence of a metal catalyst such as CuBr₂.[10]

-

The reaction can be carried out at room temperature or elevated temperatures (e.g., 65 °C).[10]

-

The reaction can be performed under air pressure to facilitate the in-situ generation of Br₂ from the HBr byproduct.[10]

-

The product mixture is then analyzed to determine the yield and isomer distribution.

Quantitative Data (for Phenol): The bromination of phenol under the conditions described can lead to a mixture of mono- and di-brominated products, with a selectivity for the 4-bromophenol.[10] For 2,7-dihydroxynaphthalene, one would expect substitution to occur at the activated positions, likely leading to a mixture of brominated isomers.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[11][12] The hydroxyl groups of 2,7-dihydroxynaphthalene are likely to coordinate with the Lewis acid, which can affect the reactivity and regioselectivity of the reaction. The acetylation of the structurally similar 2,7-dimethylnaphthalene has been shown to produce a mixture of isomers, with the 1-isomer usually predominating.[13]

Experimental Protocol (General): A general procedure for Friedel-Crafts acylation is as follows:

-

The aromatic substrate is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).[14]

-

The Lewis acid (e.g., AlCl₃) is added, followed by the slow addition of the acylating agent (e.g., acetyl chloride) at a controlled temperature.[14]

-

The reaction is stirred for a period of time until completion.

-

The reaction is quenched by pouring it into a mixture of ice and concentrated HCl.

-

The product is extracted, washed, dried, and purified.

Quantitative Data (for Naphthalene Acetylation): The α/β isomer ratio in the acetylation of naphthalene can vary depending on the reaction conditions, with initial ratios of 4-5 favoring the alpha-isomer.[14] A similar preference for substitution at the alpha-position adjacent to a hydroxyl group would be expected for 2,7-dihydroxynaphthalene.

Summary of Quantitative Data

| Reaction | Electrophile | Substrate (Analog) | Product(s) | Yield (%) | Regioselectivity (Isomer Ratio) | Reference |

| Formylation | Vilsmeier Reagent | General Electron-Rich Arene | Aryl Aldehyde | ~77 | N/A | [2] |

| Nitration | HNO₃ / Zeolite | Naphthalene | 1-Nitronaphthalene, 2-Nitronaphthalene | 68.2 | 1-nitro:2-nitro = 19.2 | [9] |

| Acetylation | Acetyl Chloride / AlCl₃ | Naphthalene | 1-Acetylnaphthalene, 2-Acetylnaphthalene | N/A | α/β ratio initially 4-5 | [14] |

| Acetylation | Acetyl Chloride / AlCl₃ | 2,7-Dimethylnaphthalene | 1-Acetyl-, 3-Acetyl-, and other isomers | N/A | 1-isomer predominates | [13] |

Note: Data for reactions directly on 2,7-dihydroxynaphthalene is limited in the provided search results. The data presented for analogs provides an indication of expected reactivity and selectivity.

Conclusion

2,7-Dihydroxynaphthalene is a highly activated aromatic substrate that readily undergoes a variety of electrophilic substitution reactions. The two hydroxyl groups strongly direct incoming electrophiles to the ortho and para positions, with a general preference for substitution at the more reactive alpha-positions (C-1 and C-8). While detailed experimental protocols and quantitative data for many of these reactions specifically on 2,7-dihydroxynaphthalene are not extensively documented in the readily available literature, the general principles of electrophilic aromatic substitution and data from analogous compounds provide a solid foundation for developing synthetic procedures. Further experimental investigation is warranted to fully characterize the scope and regioselectivity of these important transformations for applications in drug development and materials science.

References

- 1. quora.com [quora.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]

- 11. myttex.net [myttex.net]

- 12. Khan Academy [khanacademy.org]

- 13. Friedel–Crafts acylations of aromatic hydrocarbons. Part XIV. Monoacetylation and monobenzoylation of 2,7-dimethylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,4-Dibromo-2,3-naphthalenediol

IUPAC Name: 1,4-Dibromo-2,3-naphthalenediol

This technical guide provides a comprehensive overview of the C10H6Br2O2 diol compound, 1,4-dibromo-2,3-naphthalenediol, including its chemical properties, synthesis, and potential applications in drug development. Due to the limited availability of specific experimental data for this particular isomer, information from its precursor, 2,3-dihydroxynaphthalene, and related brominated naphthalene compounds is included to provide a broader context.

Compound Properties

Quantitative data for 1,4-dibromo-2,3-naphthalenediol is not extensively documented in publicly available literature. However, we can infer some properties based on its structure and data from its precursor, 2,3-dihydroxynaphthalene.

Table 1: Physicochemical Properties of 2,3-Dihydroxynaphthalene (Precursor)

| Property | Value | Reference |

| Molecular Formula | C10H8O2 | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Melting Point | 161-165 °C | [1] |

| Boiling Point | 354 °C | [1] |

| Density | 1.12 g/cm³ | [1] |

| Appearance | Off-white to gray powder | [1] |

| Solubility | Soluble in alcohol and ether, slightly soluble in water. | [2] |

Note: The addition of two bromine atoms to the naphthalene diol structure to form 1,4-dibromo-2,3-naphthalenediol will significantly increase the molecular weight to approximately 317.97 g/mol and is expected to alter its physical properties such as melting point, boiling point, and solubility.

Synthesis and Experimental Protocols

2.1. Synthesis of 2,3-Dihydroxynaphthalene

The synthesis of 2,3-dihydroxynaphthalene can be achieved through various methods, including the traditional sulfonation and alkali fusion process.[1] A more modern and environmentally friendly approach involves the direct oxidation of naphthalene.

Experimental Protocol: Oxidation of Naphthalene

-

Reaction Setup: To a reaction vessel, add naphthalene, a suitable catalyst (e.g., a transition metal complex), and an auxiliary agent in a reaction solvent.

-

Heating: Heat the mixture to 30-70 °C with continuous stirring.

-

Oxidation: Slowly add 30% hydrogen peroxide dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Work-up: Upon completion, the 2,3-dihydroxynaphthalene solution can be subjected to standard purification procedures such as extraction, crystallization, or chromatography to isolate the pure product.

2.2. Bromination of 2,3-Dihydroxynaphthalene

The bromination of naphthalenediols can be achieved using a suitable brominating agent. The regioselectivity of the bromination will depend on the reaction conditions and the directing effects of the hydroxyl groups.

Experimental Protocol: General Bromination

-

Dissolution: Dissolve 2,3-dihydroxynaphthalene in a suitable solvent (e.g., a chlorinated hydrocarbon or a polar aprotic solvent).

-

Brominating Agent: Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) or elemental bromine) to the solution. A catalyst may be required.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 0-5 °C) and stir for a specified period (e.g., 4-10 hours).[3]

-

Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., a solution of sodium bisulfite).[3] The product can then be isolated through extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.

Logical Workflow for Synthesis

Caption: Synthetic pathway from naphthalene to 1,4-dibromo-2,3-naphthalenediol.

Potential Applications in Drug Development

While specific studies on the drug development applications of 1,4-dibromo-2,3-naphthalenediol are limited, the broader classes of brominated phenols and naphthalenediones, to which it belongs, have shown significant biological activities.

3.1. Anticancer Activity

Naphthoquinone derivatives are known to possess antitumor properties.[4][5][6][7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[5][7] The presence of bromine atoms can enhance the cytotoxic effects of these compounds.

3.2. Enzyme Inhibition

Bromophenols isolated from marine sources have demonstrated inhibitory activity against various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs.[9][10] This suggests that 1,4-dibromo-2,3-naphthalenediol could potentially be investigated as an enzyme inhibitor. Other related compounds have shown inhibition of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[11]

Signaling Pathway: PTP1B Inhibition and Insulin Signaling

The following diagram illustrates the potential role of a PTP1B inhibitor in the insulin signaling pathway. PTP1B is a negative regulator of this pathway, and its inhibition can enhance insulin sensitivity.

Caption: Hypothetical inhibition of PTP1B by 1,4-dibromo-2,3-naphthalenediol in the insulin signaling pathway.

Conclusion

1,4-Dibromo-2,3-naphthalenediol is a halogenated naphthalenediol with potential for further investigation in the field of drug development. While specific data for this isomer is scarce, its structural similarity to other biologically active bromophenols and naphthoquinones suggests that it may exhibit interesting pharmacological properties, including anticancer and enzyme-inhibitory activities. Further research is warranted to synthesize and characterize this compound and to fully explore its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and scientists in the field.

References

- 1. innospk.com [innospk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity, apoptosis and a structure-activity analysis of a series of 1,4-naphthoquinone-2,3-bis-sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Introduction to Porous Organic Polymers (POPs)

An In-depth Technical Guide to Porous Organic Polymers (POPs) for Drug Development Professionals

Porous organic polymers (POPs) are a versatile class of materials constructed from organic building blocks linked by strong covalent bonds to form multi-dimensional porous networks.[1][2][3] These materials are composed of light elements like carbon, hydrogen, oxygen, and nitrogen.[4] Key characteristics of POPs include permanent porosity, high specific surface areas, low densities, and exceptional chemical and thermal stabilities.[5][6][7] Unlike traditional inorganic porous materials, the properties of POPs, such as pore size, pore architecture, and chemical functionality, can be precisely tuned through a wide variety of synthetic strategies.[5]

Their remarkable features, including high drug loading capacity, stimuli-responsive degradability, low toxicity, and the potential for post-synthetic modification, make them highly advantageous for biomedical applications, especially in drug delivery and cancer theranostics.[1][8] The inherent biocompatibility, stemming from their organic composition, further enhances their suitability as platforms for advanced therapeutic systems.[9]

Classification of Porous Organic Polymers

POPs can be broadly categorized based on their degree of long-range structural order: crystalline and amorphous.[3][4]

-

Crystalline POPs : These materials exhibit long-range periodic structures with uniform pore sizes.

-

Covalent Organic Frameworks (COFs) : COFs are a prominent class of crystalline POPs with well-defined 2D or 3D network structures.[6] They are synthesized from organic building blocks linked by strong covalent bonds, such as boroxine, imine, or triazine linkages.[4][6] Their predictable structures and tunable pore environments make them ideal for precision applications.

-

Covalent Triazine Frameworks (CTFs) : CTFs are a subclass of crystalline or partially crystalline POPs characterized by triazine rings connecting aromatic units.[6] They possess high thermal stability and nitrogen-rich frameworks.

-

-

Amorphous POPs : These polymers lack long-range order, resulting in a wider distribution of pore sizes.

-

Hypercrosslinked Polymers (HCPs) : HCPs are synthesized through extensive cross-linking of linear polymers or aromatic monomers, creating a rigid, disordered network with permanent microporosity.[6]

-

Conjugated Microporous Polymers (CMPs) : CMPs feature extended π-conjugated systems throughout their entire framework.[6] This conjugation endows them with unique optoelectronic properties, making them suitable for applications in photocatalysis and sensing in addition to drug delivery.[2][6]

-

Porous Aromatic Frameworks (PAFs) : PAFs are built from rigid aromatic building blocks, often resulting in exceptionally high surface areas and stability.[4][10]

-

Polymers of Intrinsic Microporosity (PIMs) : PIMs derive their porosity from an inefficient packing of rigid and contorted polymer chains, creating interconnected voids.[2][6]

-

Synthesis of Porous Organic Polymers